An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of N-(1H-indazol-6-yl)benzamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of N-(1H-indazol-6-yl)benzamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of N-(1H-indazol-6-yl)benzamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into the handling, utilization, and further development of this important chemical scaffold.
Introduction: The Significance of the Indazole-Benzamide Scaffold
The N-(1H-indazol-6-yl)benzamide core is a privileged heterocyclic structure in modern medicinal chemistry. The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous biologically active compounds. It is recognized for its ability to participate in crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases, making it a cornerstone in the design of kinase inhibitors. When coupled with a benzamide group, the resulting scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]
Derivatives of N-(1H-indazol-6-yl)benzamide have demonstrated significant potential in oncology, particularly as inhibitors of protein kinases that are critical for tumor growth and proliferation. For instance, the analogous N-(1H-indazol-6-yl)benzenesulfonamide scaffold has been extensively explored for the development of potent Polo-like kinase 4 (PLK4) inhibitors.[2] This highlights the therapeutic relevance of the N-(1H-indazol-6-yl)amide linkage in designing targeted cancer therapies.
Physicochemical Properties
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₁₄H₁₁N₃O | |
| Molecular Weight | 237.26 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on related benzamide and indazole compounds. |
| Melting Point | Not available. | The related 1H-Indazol-5-amine has a melting point of 172-178 °C.[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in water. | General characteristic of similar aromatic amide structures. |
| pKa (acidic) | ~13.0 | Predicted for the indazole N-H proton, based on 1H-indazole-6-carboxamide.[4] |
| pKa (basic) | ~1.8 | Predicted for the pyrazole nitrogen, based on 1H-indazole-6-carboxamide.[4] |
| LogP | ~2.6 | Computed for the similar 2-hydroxy-N-(1H-indazol-6-yl)benzamide.[5] |
Synthesis of N-(1H-indazol-6-yl)benzamide
The synthesis of N-(1H-indazol-6-yl)benzamide can be readily achieved through the amide coupling of 6-amino-1H-indazole with benzoyl chloride or benzoic acid. A general and reliable method involves the use of standard peptide coupling reagents.
Synthetic Scheme
Caption: General synthetic route for N-(1H-indazol-6-yl)benzamide.
Experimental Protocol: Amide Coupling
This protocol is adapted from standard procedures for the synthesis of related benzamide derivatives.[1]
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Dissolution: In a round-bottom flask, dissolve 6-amino-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and stir at room temperature.
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Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Stability
N-(1H-indazol-6-yl)benzamide possesses several reactive sites that can be targeted for further chemical modification.
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N-Alkylation of the Indazole Ring: The indazole ring has two nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation can be influenced by the choice of base and solvent.
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Electrophilic Aromatic Substitution: Both the benzamide and indazole rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents.
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Amide Bond Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, although it is generally stable under neutral conditions.
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Stability: The compound is expected to be stable under normal laboratory conditions. However, like many organic compounds, it may be sensitive to strong oxidizing agents and extreme temperatures.
Caption: Key reactive sites of N-(1H-indazol-6-yl)benzamide.
Spectroscopic Characterization
While specific spectra for N-(1H-indazol-6-yl)benzamide are not publicly available, the expected spectroscopic features can be predicted based on the known spectra of indazole and benzamide moieties.
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¹H NMR:
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Aromatic protons of the indazole and benzamide rings are expected to appear in the range of δ 7.0-8.5 ppm.
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The N-H proton of the amide is expected to be a broad singlet, typically downfield.
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The N-H proton of the indazole ring is also expected to be a broad singlet, at a chemical shift highly dependent on the solvent.
-
-
¹³C NMR:
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Aromatic carbons will resonate in the δ 110-150 ppm region.
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The carbonyl carbon of the amide is expected to appear around δ 165-170 ppm.
-
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IR Spectroscopy:
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A characteristic C=O stretching vibration for the amide is expected around 1650 cm⁻¹.
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N-H stretching vibrations for the amide and indazole NH groups are expected in the range of 3200-3400 cm⁻¹.
-
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Mass Spectrometry:
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The molecular ion peak (M+) would be observed at m/z = 237.26.
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Applications in Drug Discovery
The N-(1H-indazol-6-yl)benzamide scaffold is a highly valuable starting point for the design of novel therapeutic agents. Its proven ability to interact with kinase enzymes makes it a prime candidate for the development of inhibitors for a variety of targets.
Kinase Inhibitor Design
The indazole ring can act as a hinge-binder, a common feature of many successful kinase inhibitors. The benzamide portion can be modified to explore different pockets of the ATP-binding site, thereby enhancing potency and selectivity. The development of potent PLK4 and FLT3 inhibitors based on similar scaffolds underscores the potential of this chemical class.[2]
Caption: Interaction of the scaffold with a kinase active site.
Safety and Handling
While a specific safety data sheet for N-(1H-indazol-6-yl)benzamide is not available, general precautions for handling similar aromatic amide compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6]
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Storage: Store in a tightly sealed container in a cool, dry place.
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Toxicity: The toxicological properties have not been fully investigated. Similar compounds may be harmful if swallowed or inhaled.[3]
Conclusion
N-(1H-indazol-6-yl)benzamide is a chemically significant scaffold with considerable potential in the field of drug discovery. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and insights into its reactivity and applications. While some physicochemical data are inferred from related structures, the information presented herein offers a solid foundation for researchers to confidently work with and further explore the therapeutic potential of this versatile molecule.
References
- Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Sun, P., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
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PubChem. (n.d.). 2-hydroxy-N-(1H-indazol-6-yl)benzamide. Retrieved from [Link]
- Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.
- Thermo Fisher Scientific. (2025).
- RSC Publishing. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
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PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved from [Link]
- Fisher Scientific. (2024).
- MDPI. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids.
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- EPA. (2025). 1H-Indazole-6-carboxamide Properties.
- Pharmaffiliates. (n.d.). N-Methyl-2-((1-nitroso-1H-indazol-6-yl)thio)benzamide.
- Beilstein Journals. (n.d.).
- Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- Der Pharma Chemica. (n.d.).
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